molecular formula C5H5F3 B039738 1,1,2-Trifluoropenta-1,3-diene CAS No. 123812-85-1

1,1,2-Trifluoropenta-1,3-diene

Cat. No.: B039738
CAS No.: 123812-85-1
M. Wt: 122.09 g/mol
InChI Key: GINRQJQYVSIGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene compound characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of a penta-1,3-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropenta-1,3-diene can be synthesized through several methods, including:

    Halogenation and Dehydrohalogenation: Starting from a suitable penta-1,3-diene precursor, halogenation followed by dehydrohalogenation can introduce the fluorine atoms at the desired positions.

    Organometallic Coupling Reactions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes followed by purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1,2-Trifluoropenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophiles: Hydrogen bromide, chlorine, and other halogens.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Addition Products: 1,2- and 1,4-addition products with halogens.

    Oxidation Products: Alcohols, ketones, and aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2-Trifluoropenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-trifluoropenta-1,3-diene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,1,2-Trifluoropenta-1,3-diene can be compared with other similar compounds such as:

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from non-fluorinated and differently fluorinated dienes.

Properties

IUPAC Name

1,1,2-trifluoropenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRQJQYVSIGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393916
Record name 1,1,2-trifluoropenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123812-85-1
Record name 1,1,2-trifluoropenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.